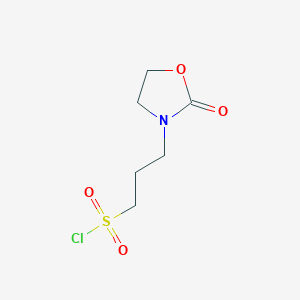
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic compound characterized by its unique structural arrangement of isopropylthio, thiophene, and cyclopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:
Starting Material Preparation: : Synthesis begins with the preparation of 4-isopropylthiophenyl acetate and 1-(thiophen-2-yl)cyclopropylmethylamine.
Amide Bond Formation: : The core reaction is the formation of the amide bond. This can be achieved through various methods such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production:
Optimization: : The process is optimized to minimize steps and maximize yield.
Catalysts and Solvents: : Selection of environmentally friendly solvents and reusable catalysts is prioritized to align with green chemistry principles.
Purification: : High-performance liquid chromatography (HPLC) or recrystallization methods are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : Oxidative cleavage of thiophene rings.
Reduction: : Hydrogenation of the cyclopropyl ring.
Substitution: : Nucleophilic substitutions on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Employing oxidants like potassium permanganate under acidic conditions.
Reduction: : Using palladium on carbon (Pd/C) as a catalyst in hydrogen gas.
Substitution: : Halogenation reagents like N-bromosuccinimide for introducing bromine atoms.
Major Products
Oxidative Cleavage: : Produces simpler thiophene derivatives.
Hydrogenation: : Results in reduced analogs with saturated cyclopropyl rings.
Halogenation: : Yields halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : Used as intermediates in synthesizing more complex molecules.
Catalyst Development: : Investigated for its role in catalytic cycles due to its unique structure.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Pharmacological Potential: : Explored for its effects on various biological targets, including anti-inflammatory and analgesic properties.
Industry
Material Science: : Used in developing new materials with specific electronic or photonic properties.
Polymer Chemistry: : A potential monomer for synthesizing specialized polymers.
Mécanisme D'action
Molecular Targets
Enzyme Binding: : Binds to specific enzyme active sites, inhibiting their function.
Receptor Interaction: : Modulates receptor pathways, influencing cellular responses.
Pathways Involved
Signal Transduction: : Affects signal transduction pathways, potentially altering cellular behavior.
Metabolic Pathways: : Interferes with metabolic enzymes, leading to changes in metabolite levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(methylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: : Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propionamide: : Differing only in the acyl group, which is a propionamide rather than an acetamide.
Uniqueness
Structural Specificity: : The specific arrangement of isopropylthio and thiophene rings imparts unique chemical and physical properties, differentiating it from other related compounds.
Biological Activity: : Exhibits distinct pharmacological profiles compared to its analogs, making it a valuable molecule for drug discovery and development.
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-14(2)23-16-7-5-15(6-8-16)12-18(21)20-13-19(9-10-19)17-4-3-11-22-17/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTATTWLBTUXXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2984137.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)


![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)

![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide](/img/structure/B2984152.png)


![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)
![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)


